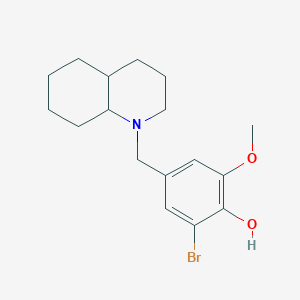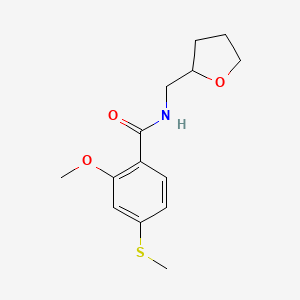
2-(1,3-benzodioxol-5-yl)-N-(3-methylbenzyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzodioxol-5-yl)-N-(3-methylbenzyl)ethanamine, commonly known as Methylone, is a psychoactive drug that belongs to the class of amphetamines. It is a synthetic compound that is structurally similar to MDMA (ecstasy), and it has been used as a recreational drug due to its euphoric and stimulating effects. However, it is important to note that the use of Methylone for recreational purposes is illegal in many countries.
作用机制
Methylone acts as a substrate for the serotonin transporter, dopamine transporter, and norepinephrine transporter, leading to the release of these neurotransmitters into the synaptic cleft. This results in the activation of postsynaptic receptors, including 5-HT2A, 5-HT2C, and dopamine D1 and D2 receptors. The activation of these receptors leads to the release of intracellular signaling molecules such as cyclic AMP (cAMP) and calcium ions, which mediate the physiological and biochemical effects of Methylone.
Biochemical and Physiological Effects:
Methylone has been shown to have a range of biochemical and physiological effects, including increased heart rate and blood pressure, dilation of pupils, increased body temperature, and decreased appetite. It has also been found to enhance the release of oxytocin, a hormone that is involved in social bonding and attachment.
实验室实验的优点和局限性
Methylone has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. Additionally, Methylone has a shorter duration of action compared to MDMA, which allows for more precise control of dosing and timing. However, it is important to note that Methylone has not been extensively studied in humans, and its effects on the brain and body are not fully understood.
未来方向
There are several areas of future research that could be explored with regards to Methylone. One potential direction is the development of Methylone-based medications for the treatment of depression, anxiety, and PTSD. Additionally, further studies could be conducted to better understand the long-term effects of Methylone on the brain and body, as well as its potential for addiction and abuse. Finally, the use of Methylone in combination with other drugs, such as psychedelics or cannabis, could also be explored for their potential therapeutic effects.
合成方法
Methylone can be synthesized by the reaction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) with ammonium acetate and 3-methylbenzylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride, and the resulting product is purified through recrystallization.
科学研究应用
Methylone has been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). In preclinical studies, Methylone has been shown to increase the release of serotonin, dopamine, and norepinephrine, which are neurotransmitters that regulate mood and emotions. Additionally, Methylone has been found to enhance the growth and differentiation of neural stem cells, which could have implications for neuroregeneration.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-3-2-4-15(9-13)11-18-8-7-14-5-6-16-17(10-14)20-12-19-16/h2-6,9-10,18H,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHRBLSOIDNKIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-di-tert-butyl-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride](/img/structure/B4928082.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)-N'-methylthiourea](/img/structure/B4928090.png)
![(3'R*,4'R*)-1'-[3-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4928100.png)

![benzyl 4-{[(5-bromo-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B4928113.png)
![N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4928117.png)
![(2R*,6S*)-2,6-dimethyl-4-{[1-(2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}-2-oxoethyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B4928122.png)

![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B4928144.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B4928146.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B4928148.png)
![2-bromo-6-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzenesulfonate](/img/structure/B4928154.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B4928163.png)
![N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4928177.png)